REACTION_CXSMILES
|
[CH3:1][NH:2][N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:15])=[C:10]([F:14])[C:11]=2[F:13])[C:6](=[O:16])[C:5]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:4]1.[CH2:22]=[O:23]>O>[OH:23][CH2:22][N:2]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:15])=[C:10]([F:14])[C:11]=2[F:13])[C:6](=[O:16])[C:5]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:4]1)[CH3:1]
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
|
CNN1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture was cooled
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Type
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CUSTOM
|
Details
|
the solid removed by filtration
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Type
|
WASH
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Details
|
washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
The resulting yellow colored solid was dried to constant weight in vacuo over phosphorus pentaoxide
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Name
|
|
Type
|
product
|
Smiles
|
OCN(C)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |